3-Methyl-l-tyrosine

Csk kinase substrate specificity tyrosine kinase assay

3-Methyl-L-tyrosine (CAS 17028-03-4) is a position-specific L-tyrosine analog with dual activity: a defined Csk kinase substrate (38% kcat/Km vs. L-tyrosine) and competitive tyrosine hydroxylase (TH) inhibitor. Unlike α-Methyl-L-tyrosine or N-methyl-L-tyrosine, only the 3-methyl variant enables Csk active site SAR studies and simultaneous probing of kinase signaling and catecholamine biosynthesis crosstalk. Ideal for enzyme kinetics, TH inhibition, and neurotransmitter research. Methylation pattern determines target specificity—do not substitute.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 17028-03-4
Cat. No. B121329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-l-tyrosine
CAS17028-03-4
Synonyms3-methyltyrosine
methyl-3-tyrosine
methyl-3-tyrosine, (DL)-isomer
methyl-3-tyrosine, (L)-isomer
methyl-m-tyrosine
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(C(=O)O)N)O
InChIInChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
InChIKeyMQHLULPKDLJASZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-L-tyrosine (CAS 17028-03-4) for Csk Kinase and Catecholamine Research: Procurement Specifications


3-Methyl-L-tyrosine (CAS 17028-03-4) is a non-proteinogenic L-α-amino acid derivative of L-tyrosine, characterized by a methyl substitution at the 3-position of the aromatic ring . This modification alters its electronic and steric profile, distinguishing it from the native amino acid. It is utilized as a biochemical tool, primarily recognized for its activity as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis [1]. Additionally, it serves as a substrate for the protein tyrosine kinase Csk, exhibiting a reduced catalytic efficiency (38% of L-tyrosine) which is leveraged to probe enzyme-substrate recognition mechanisms .

3-Methyl-L-tyrosine vs. Unmodified L-Tyrosine and Methylated Analogs: Why Substitution Compromises Research Integrity


Generic substitution among tyrosine analogs is scientifically unsound due to distinct position- and target-specific effects. While L-tyrosine is the native substrate for multiple pathways, its methylated derivatives display divergent biological activities. For instance, α-Methyl-L-tyrosine (metyrosine) is a well-documented competitive inhibitor of tyrosine hydroxylase (TH) used clinically for catecholamine depletion [1], whereas N-methyl-L-tyrosine exhibits non-competitive inhibition of L-amino acid oxidase (LAAO) [2]. In contrast, 3-Methyl-L-tyrosine acts as a competitive TH inhibitor but is also a defined substrate for the Csk kinase . This functional divergence means that using an analog like α-methyltyrosine in a Csk kinase assay would yield no catalytic turnover, while using L-tyrosine in a TH inhibition study would fail to block the enzyme. The specific methylation pattern on 3-Methyl-L-tyrosine dictates its unique interaction profile with distinct enzyme active sites, making it non-interchangeable with other methyltyrosine isomers for quantitative biochemical studies.

Quantitative Differentiation of 3-Methyl-L-tyrosine: Key Assay Data for Informed Procurement


Csk Kinase Substrate Efficiency: 3-Methyl-L-tyrosine vs. L-Tyrosine

3-Methyl-L-tyrosine serves as a substrate for the protein tyrosine kinase Csk, but with a significantly reduced catalytic efficiency compared to the natural substrate L-tyrosine. This differential activity is critical for mechanistic studies of Csk substrate recognition .

Csk kinase substrate specificity tyrosine kinase assay

Kinetic Parameters for 3-Methyl-L-tyrosine with EC 1.11.2.5 Enzyme

Kinetic analysis with an enzyme from EC class 1.11.2.5 reveals a higher catalytic efficiency for 3-methyl-L-tyrosine compared to L-tyrosine under defined conditions [1].

enzyme kinetics kcat/KM EC 1.11.2.5

Tyrosine Hydroxylase (TH) Inhibition Mechanism: 3-Methyl-L-tyrosine vs. α-Methyl-L-tyrosine

Both 3-Methyl-L-tyrosine and α-Methyl-L-tyrosine inhibit tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis. However, their distinct methylation positions confer different biochemical and pharmacological properties. 3-Methyl-L-tyrosine is identified as a competitive inhibitor of TH [1], a mechanism shared with the clinically used drug α-Methyl-L-tyrosine (metyrosine) [2]. While direct comparative Ki values under identical conditions are not available in the primary literature, their classification as competitive inhibitors suggests they both compete with the natural substrate L-tyrosine at the enzyme's active site.

tyrosine hydroxylase catecholamine synthesis competitive inhibition

L-Amino Acid Oxidase (LAAO) Inhibition Profile: 3-Methyl-L-tyrosine vs. Other Methyltyrosines

The methyl group position on the tyrosine scaffold dictates the mode of inhibition against L-amino acid oxidase (LAAO). Studies have shown that α-methyl-L-tyrosine acts as a mixed-type inhibitor, while N-methyl-L-tyrosine is a non-competitive inhibitor [1]. The inhibition profile of 3-Methyl-L-tyrosine for LAAO has not been explicitly defined in the available primary literature, highlighting a knowledge gap. However, based on SAR trends, its ring-methylation is expected to yield a distinct inhibition pattern compared to the alpha- and N-methylated analogs.

L-amino acid oxidase inhibition type enzyme kinetics

Differential Recognition by Csk Kinase vs. Tyrosine Hydroxylase

A key differentiation for 3-Methyl-L-tyrosine is its dual, opposing activity against two critical enzyme classes. It is a proven substrate for Csk kinase (with reduced efficiency) and a competitive inhibitor of tyrosine hydroxylase (TH) [1]. This functional dichotomy is not shared by the most common analog, α-Methyl-L-tyrosine, which is only known as a TH inhibitor and is not a substrate for Csk [2].

enzyme selectivity substrate vs. inhibitor Csk tyrosine hydroxylase

Optimal Research Applications for 3-Methyl-L-tyrosine: From Kinase Profiling to Neurochemical Inhibition


Probing Csk Kinase Substrate Specificity and Recognition Mechanisms

Procure 3-Methyl-L-tyrosine for in vitro kinase assays to quantitatively assess the impact of aromatic ring methylation on Csk substrate recognition. The compound's 62% reduced catalytic efficiency (kcat/Km) relative to L-tyrosine provides a defined benchmark for structure-activity relationship (SAR) studies, enabling researchers to map the steric and electronic requirements of the Csk active site.

Mechanistic Studies of Tyrosine Hydroxylase (TH) Competitive Inhibition

Utilize 3-Methyl-L-tyrosine as a competitive inhibitor in tyrosine hydroxylase (TH) assays [1]. Unlike the clinical agent α-Methyl-L-tyrosine, the ring-methylated variant offers a distinct chemical scaffold for SAR investigations into TH active site interactions. It is suitable for in vitro experiments designed to model the rate-limiting step of catecholamine biosynthesis and to screen for modulators of this pathway.

Investigating Dual Enzyme Engagement in Overlapping Signaling and Metabolic Pathways

Employ 3-Methyl-L-tyrosine in complex biological systems to simultaneously probe Csk kinase activity and TH-mediated catecholamine synthesis. Its unique property as both a Csk substrate and a TH inhibitor [1] makes it an invaluable tool for studies examining the crosstalk between tyrosine kinase signaling and neurotransmitter regulation, an application where other methyltyrosine analogs (e.g., α-Methyl-L-tyrosine) would fail due to their lack of kinase substrate activity [2].

Kinetic Characterization of Novel Oxidoreductases (e.g., EC 1.11.2.5)

Select 3-Methyl-L-tyrosine as a superior substrate for the kinetic characterization of enzymes in the EC 1.11.2.5 class. Its 3.7-fold higher catalytic efficiency (kcat/KM) compared to L-tyrosine under specific conditions [3] allows for more sensitive and robust enzyme assays, facilitating the study of enzyme mechanism, substrate scope, and inhibitor screening for this class of oxidoreductases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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